molecular formula C18H18N4O8S B12705053 Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- CAS No. 115150-38-4

Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-

Cat. No.: B12705053
CAS No.: 115150-38-4
M. Wt: 450.4 g/mol
InChI Key: BAILTPSKRKEULQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of temperature, pressure, and pH to optimize the reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar in structure but with different functional groups.

    2-Amino-3-methylbenzoic acid: Shares the benzoic acid core but has different substituents.

    Benzoic acid, 2-amino-4-methyl-: Another derivative with variations in the amino and methyl groups.

Uniqueness

Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

115150-38-4

Molecular Formula

C18H18N4O8S

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[3-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C18H18N4O8S/c1-30-18(27)19-11-6-8-12(9-7-11)31(28,29)22-21-16(24)10-15(23)20-14-5-3-2-4-13(14)17(25)26/h2-9,22H,10H2,1H3,(H,19,27)(H,20,23)(H,21,24)(H,25,26)

InChI Key

BAILTPSKRKEULQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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